Pegorgotein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se diseñó como un eliminador de radicales libres derivados del oxígeno, con el objetivo de reducir el estrés oxidativo en diversas afecciones médicas . La pegorgoteína se ha investigado por sus posibles efectos terapéuticos en afecciones como la lesión craneal cerrada grave, la lesión por reperfusión y el accidente cerebrovascular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pegorgoteína se sintetiza mediante la conjugación de la superóxido dismutasa con polietilenglicol. El proceso implica la activación del polietilenglicol con un agente activador adecuado, seguido de su reacción con la superóxido dismutasa en condiciones controladas . Las condiciones de reacción típicamente incluyen el mantenimiento de un pH y una temperatura específicos para garantizar la estabilidad y la actividad del conjugado resultante.

Métodos de producción industrial: La producción industrial de pegorgoteína implica la síntesis a gran escala utilizando biorreactores para producir superóxido dismutasa, seguida de su conjugación con polietilenglicol. El proceso está optimizado para lograr un alto rendimiento y pureza, garantizando la eficacia y seguridad del compuesto para uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones: La pegorgoteína experimenta principalmente reacciones relacionadas con sus propiedades antioxidantes. Participa en reacciones redox, donde elimina las especies reactivas del oxígeno, reduciendo así el estrés oxidativo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de pegorgoteína incluyen polietilenglicol, superóxido dismutasa y agentes activadores como la N-hidroxisuccinimida . Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la actividad de la enzima.

Productos principales formados: El producto principal formado a partir de la síntesis de pegorgoteína es la superóxido dismutasa conjugada con polietilenglicol, que exhibe una estabilidad mejorada y una inmunogenicidad reducida en comparación con la enzima nativa .

Aplicaciones Científicas De Investigación

Traumatic Brain Injury (TBI)

One of the most significant applications of pegorgotein has been in the treatment of severe head injuries. A multicenter, randomized controlled trial evaluated its effects on neurologic outcomes in patients with severe closed head injuries. The study involved 463 patients who received either this compound or a placebo within 8 hours post-injury. While the results did not show statistically significant differences in overall neurologic outcomes or mortality rates between the treatment and placebo groups, some trends indicated potential benefits at lower doses:

- 10,000 U/kg Dose : Associated with a decreased incidence of adult respiratory distress syndrome compared to placebo (p < 0.015) and more favorable outcomes in terms of disability .

- 20,000 U/kg Dose : Did not demonstrate additional benefits over the lower dose or placebo .

Frostbite Treatment

Another application explored was the use of this compound in frostbite management. In a study designed to detect significant differences in tissue survival, this compound did not yield statistically significant improvements over placebo (p = 0.967). This suggests that while this compound may have theoretical benefits due to its antioxidant properties, clinical efficacy in frostbite remains unproven .

Safety and Adverse Effects

While this compound has been generally well tolerated in clinical trials, concerns regarding adverse effects associated with PEGylated therapeutics have been documented. Common issues include:

- Hematologic complications

- Hepatic toxicity

- Injection site reactions

- Immunogenic responses leading to accelerated clearance of subsequent doses due to anti-PEG antibodies .

These findings underline the importance of monitoring for potential adverse effects when administering PEGylated therapies.

Summary Table of Clinical Applications

| Application | Study Findings | Statistical Significance |

|---|---|---|

| Traumatic Brain Injury | No significant difference in neurologic outcome; favorable trends at lower doses | Not statistically significant |

| Frostbite | No significant difference in tissue survival | p = 0.967 |

Mecanismo De Acción

La pegorgoteína ejerce sus efectos mediante la eliminación de las especies reactivas del oxígeno, reduciendo así el estrés oxidativo. El compuesto se dirige a los radicales libres y los neutraliza, previniendo el daño celular y la inflamación . Las vías moleculares involucradas incluyen la inhibición de las vías de señalización inducidas por el estrés oxidativo, como la vía de señalización Wnt / β-catenina .

Comparación Con Compuestos Similares

La pegorgoteína es única en su conjugación con polietilenglicol, lo que mejora su estabilidad y reduce la inmunogenicidad en comparación con la superóxido dismutasa nativa . Compuestos similares incluyen:

Superóxido dismutasa: La enzima nativa sin conjugación con polietilenglicol.

Catalasa conjugada con polietilenglicol: Otra enzima antioxidante conjugada con polietilenglicol para una mayor estabilidad.

Glutatión peroxidasa conjugada con polietilenglicol: Una enzima que reduce el peróxido de hidrógeno y los hidroperóxidos orgánicos, conjugada con polietilenglicol para mejorar las propiedades.

La pegorgoteína destaca por su aplicación específica en la reducción del estrés oxidativo en afecciones médicas y sus propiedades mejoradas debido a la conjugación con polietilenglicol .

Actividad Biológica

Pegorgotein, also known as Dismutec, is a recombinant protein designed to scavenge oxygen-derived free radicals. Its primary application has been in the treatment of severe traumatic brain injury (TBI), where oxidative stress plays a critical role in secondary brain damage. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant research findings.

This compound functions primarily as a scavenger of reactive oxygen species (ROS) . By neutralizing free radicals, it aims to mitigate oxidative stress that can lead to cellular damage and inflammation in the brain. The compound is a polyethylene glycol (PEG) derivative of superoxide dismutase (SOD), which enhances its stability and bioavailability.

Key Mechanisms:

- Radical Scavenging : this compound effectively reduces superoxide anions, which are harmful byproducts of cellular metabolism.

- Neuroprotection : By decreasing oxidative stress, this compound helps protect neuronal cells from apoptosis and necrosis following injury.

- Reduction of Inflammatory Response : The compound may also modulate inflammatory pathways, reducing the overall neuroinflammatory response associated with TBI.

Clinical Trials and Findings

Several clinical trials have evaluated the efficacy of this compound in patients with severe closed head injuries. A notable study involved 463 patients across multiple centers in the United States.

Study Design:

- Type : Randomized, placebo-controlled trial.

- Groups : Patients received either a placebo, 10,000 U/kg of this compound, or 20,000 U/kg within 8 hours post-injury.

- Outcome Measures : Neurological outcomes assessed at 3 and 6 months post-treatment.

Results:

- At 3 months, no statistically significant difference was found in neurological outcomes between this compound and placebo groups.

- However, there were trends suggesting more favorable outcomes in patients receiving the lower dose (10,000 U/kg), including:

- Reduced incidence of adult respiratory distress syndrome (P<0.015).

- Fewer cases of vegetative states compared to placebo.

Table 1 summarizes the outcomes from this trial:

| Treatment Group | Number of Patients | Good/Favorable Outcomes | Mortality Rate | ARDS Incidence |

|---|---|---|---|---|

| Placebo | 162 | Baseline | Baseline | Baseline |

| This compound 10,000 U/kg | 149 | Higher than placebo | Similar | Lower |

| This compound 20,000 U/kg | 152 | Similar to placebo | Similar | Baseline |

Case Studies

In addition to large-scale trials, several case studies have documented individual patient responses to this compound treatment. These studies have highlighted instances of improved neurological function and reduced complications associated with TBI when treated with this compound.

Example Case Study:

A case involving a patient with severe TBI demonstrated significant recovery in cognitive function following this compound administration. The patient exhibited reduced oxidative stress markers and improved scores on the Glasgow Coma Scale over time.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Oxidative Stress Reduction : Research indicates that this compound significantly lowers levels of lipid peroxidation products in serum samples from treated patients compared to controls.

- Neuroprotective Effects : Animal models have shown that this compound administration leads to decreased neuronal death and improved behavioral outcomes after induced TBI.

- Inflammatory Cytokine Modulation : this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both clinical and preclinical settings.

Propiedades

Número CAS |

155773-57-2 |

|---|---|

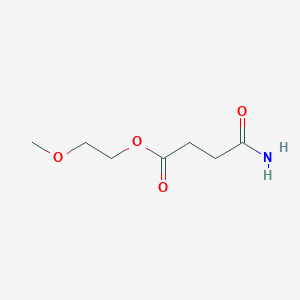

Fórmula molecular |

C7H13NO4 |

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

2-methoxyethyl 4-amino-4-oxobutanoate |

InChI |

InChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9) |

Clave InChI |

VJDVWBDSMDTODO-UHFFFAOYSA-N |

SMILES |

COCCOC(=O)CCC(=O)N |

SMILES canónico |

COCCOC(=O)CCC(=O)N |

Key on ui other cas no. |

155773-57-2 |

Sinónimos |

PEG-SOD pegorgotein polyethylene glycol-superoxide dismutase |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.